molecular formula C10H12ClNO2 B2738506 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride CAS No. 1795283-34-9

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride

Cat. No.: B2738506
CAS No.: 1795283-34-9
M. Wt: 213.66
InChI Key: MPINMDRHYJKYJZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl. It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxylic acid hydrochloride typically involves the reaction of 5,6,7,8-tetrahydroquinoline with carbon dioxide, followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the use of 8-lithio- or 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinoline, which react with carbon dioxide to form the corresponding carboxylic acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPINMDRHYJKYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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